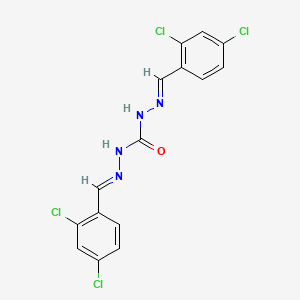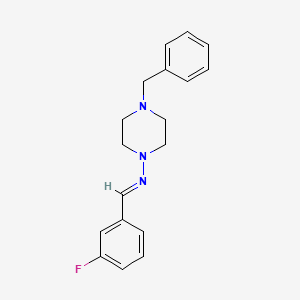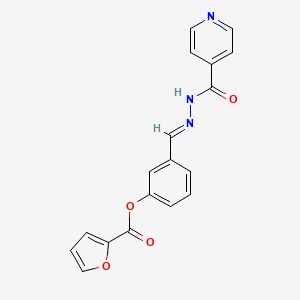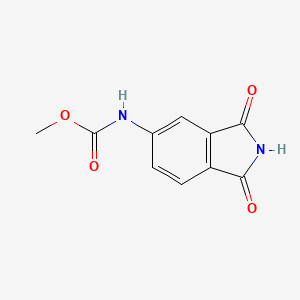
N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of carbonohydrazides and their derivatives has attracted significant interest due to their diverse chemical properties and potential applications in various fields. These compounds, including "N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide," are known for their ability to form stable structures and participate in a range of chemical reactions due to the presence of active hydrogen atoms and multiple functional groups.
Synthesis Analysis
The synthesis of carbonohydrazide derivatives often involves condensation reactions between carbonohydrazide and aldehydes or ketones. For instance, Seck et al. (2020) describe the synthesis of bis-substituted Schiff bases through condensation reactions involving carbonohydrazide and different aldehydes, highlighting the versatile synthetic routes available for creating carbonohydrazide derivatives (Seck et al., 2020).
Molecular Structure Analysis
The molecular structure of carbonohydrazide derivatives is characterized by the presence of Schiff bases, which contribute to the stability and reactivity of these compounds. The crystal structure analysis provided by Seck et al. (2020) and Zhang et al. (2012) reveals the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Seck et al., 2020); (Zhang et al., 2012).
Chemical Reactions and Properties
Carbonohydrazide derivatives undergo various chemical reactions, including oxidation and complex formation with metals. Li et al. (2009) demonstrate the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, indicating the potential of carbonohydrazide derivatives to participate in complex chemical reactions (Li et al., 2009).
Physical Properties Analysis
The physical properties of carbonohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystalline nature and specific unit cell parameters detailed in studies like that of Seck et al. (2020) provide insight into the physical characteristics of these compounds, which are essential for their practical applications (Seck et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide is involved in the synthesis of novel compounds with potential applications in various domains. For example, Zayed, Zayed, Fahim, and El-Samahy (2017) synthesized a novel Schiff base and its metal complexes, showcasing pronounced anticancer activities and investigated antimicrobial activities against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017). Similarly, compounds derived from or related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been synthesized for the purpose of developing novel materials or studying their interactions with metal ions, which have applications in catalysis, material science, and bioactive compound development.
Catalytic and Material Applications
Certain derivatives of N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide exhibit catalytic properties. Sutradhar, Alegria, Guedes da Silva, Liu, and Pombeiro (2018) discussed the catalytic activity of complexes derived from similar compounds towards the oxidation of alkanes and alcohols under mild conditions, indicating their utility in chemical synthesis and potentially in industrial applications (Sutradhar et al., 2018).
Antimicrobial and Antioxidant Activities
Research also highlights the antimicrobial and potential antioxidant activities of compounds synthesized from N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide. Bacchi, Carcelli, Pelagatti, Pelizzi, Pelizzi, and Zani (1999) explored the antimicrobial and mutagenic activity of some carbono- and thiocarbonohydrazone ligands and their metal complexes, revealing the potential for these compounds to serve as antimicrobial agents (Bacchi et al., 1999).
Environmental and Photocatalytic Studies
Compounds related to N',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide have been investigated for their photocatalytic activities, which could have environmental applications. Waki, Zhao, Horikoshi, Watanabe, and Hidaka (2000) examined the photocatalytic oxidation of hydrazine derivatives in aqueous TiO2 dispersions under UV illumination, a process that could be applied in the degradation of pollutants and in water treatment technologies (Waki et al., 2000).
Propriétés
IUPAC Name |
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)/b20-7+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFPVJYDDLXJN-BPYXDGQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methylideneamino]-3-[(2,4-dichlorophenyl)methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)


![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)